molecular formula C12H11ClN2O2 B148062 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone CAS No. 135790-40-8

2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone

Cat. No. B148062
M. Wt: 250.68 g/mol
InChI Key: QDZYGMLRYFGURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone, also known as CMA, is a synthetic compound that belongs to the family of naphthoquinones. It is widely used in scientific research due to its unique properties, including its ability to act as an electron acceptor in redox reactions. In

Mechanism Of Action

2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone acts as an electron acceptor in redox reactions, accepting electrons from reduced biological molecules such as proteins and enzymes. This results in the formation of a radical intermediate, which can further react with other biological molecules, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes such as xanthine oxidase and NADH oxidase. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in lab experiments is its ability to act as an electron acceptor in redox reactions, making it a valuable tool for studying the redox properties of various biological molecules. However, 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has limitations, including its toxicity and instability, which can affect the accuracy of the results obtained in lab experiments.

Future Directions

There are several future directions for the use of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in scientific research. One area of interest is the development of new biosensors for the detection of various biomolecules. Another area of interest is the study of the biochemical and physiological effects of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in different biological systems. Additionally, the development of new synthesis methods and modifications of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone could lead to the discovery of new compounds with unique properties and applications.
Conclusion:
In conclusion, 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone is a synthetic compound that has been extensively used in scientific research due to its unique properties. Its ability to act as an electron acceptor in redox reactions makes it a valuable tool for studying the redox properties of various biological molecules. However, its toxicity and instability can affect the accuracy of the results obtained in lab experiments. There are several future directions for the use of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in scientific research, including the development of new biosensors and the study of its biochemical and physiological effects in different biological systems.

Synthesis Methods

2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone can be synthesized through a multi-step process involving the reaction of 2-chloro-1,4-naphthoquinone with dimethylamine followed by the reaction with methylamine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has been extensively used in scientific research due to its ability to act as an electron acceptor in redox reactions. It is commonly used as a probe to study the redox properties of various biological molecules, including proteins, enzymes, and DNA. 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has also been used in the development of biosensors for the detection of various biomolecules.

properties

CAS RN

135790-40-8

Product Name

2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

6-chloro-5-hydroxy-8-(methylamino)-4-methyliminonaphthalen-1-one

InChI

InChI=1S/C12H11ClN2O2/c1-14-7-3-4-9(16)10-8(15-2)5-6(13)12(17)11(7)10/h3-5,15,17H,1-2H3

InChI Key

QDZYGMLRYFGURB-UHFFFAOYSA-N

Isomeric SMILES

CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1

SMILES

CNC1=CC(=C(C2=C1C(=O)C=CC2=NC)O)Cl

Canonical SMILES

CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1

synonyms

1,5-Naphthalenedione, 2-chloro-4,8-bis(methylamino)-

Origin of Product

United States

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